molecular formula C23H20FN3O2S2 B2811198 N-(2,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252853-91-0

N-(2,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2811198
CAS No.: 1252853-91-0
M. Wt: 453.55
InChI Key: ATNHKXGTPJACJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key structural elements include:

  • 3-[(4-Fluorophenyl)methyl] substituent: Enhances lipophilicity and may influence target binding via fluorine’s electronegativity.
  • Sulfanyl acetamide linkage: A common pharmacophore facilitating hydrogen bonding and metabolic stability.
  • N-(2,5-dimethylphenyl) group: Contributes steric bulk and modulates solubility.

This compound’s design balances electronic and steric properties, positioning it as a candidate for further therapeutic exploration.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-14-3-4-15(2)19(11-14)25-20(28)13-31-23-26-18-9-10-30-21(18)22(29)27(23)12-16-5-7-17(24)8-6-16/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNHKXGTPJACJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the fluorobenzyl group and the dimethylphenyl moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, organometallic reagents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical variations between the target compound and its analogs:

Compound ID Core Structure R1 (Pyrimidinone Substituent) R2 (Acetamide Group) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Thieno[3,2-d]pyrimidin-4-one 3-[(4-Fluorophenyl)methyl] N-(2,5-dimethylphenyl) C₂₃H₂₀FN₃O₂S₂ 469.55 (calculated) Balanced lipophilicity; moderate steric bulk
Thieno[3,2-d]pyrimidin-4-one 3-(3,5-Difluorophenyl) N-(2,5-dimethoxyphenyl) C₂₁H₁₇F₂N₃O₃S 429.44 Higher fluorine content; methoxy groups increase polarity
Cyclopenta-fused thieno-pyrimidin-4-one 3-(4-Chlorophenyl) N-(2-isopropylphenyl) C₂₃H₂₂ClN₃O₂S₂ 508.06 Chlorine substituent; fused cyclopentane enhances rigidity
Dihydropyrimidin-2-one 4-Methyl-6-oxo N-(2,3-dichlorophenyl) C₁₃H₁₁Cl₂N₃O₂S 344.21 Lower molecular weight; dichloro groups may increase toxicity

Impact of Substituents on Physicochemical Properties

Fluorine vs. Chlorine: The 4-fluorophenylmethyl group in the target compound offers moderate electronegativity and lipophilicity, whereas 3,5-difluorophenyl () increases polarity but may reduce membrane permeability .

Acetamide Modifications :

  • The 2,5-dimethylphenyl group (target) provides steric hindrance without excessive polarity, contrasting with 2,5-dimethoxyphenyl (), which improves solubility but may reduce metabolic stability due to ether linkages .

Hypothetical Structure-Activity Relationships (SAR)

  • Lipophilicity : The target compound’s calculated logP (~3.5) is intermediate, favoring both solubility and membrane permeability compared to (logP ~2.8) and (logP ~4.1).
  • Metabolic Stability : Methoxy groups () are prone to demethylation, whereas methyl groups (target) resist enzymatic degradation .
  • Target Binding : The 4-fluorophenylmethyl group’s spatial arrangement may better accommodate hydrophobic pockets in kinase domains compared to bulkier substituents like 2-isopropylphenyl () .

Research Findings and Implications

  • ’s dichlorophenyl analog exhibits a lower molecular weight (344.21 g/mol) and higher melting point (230°C), indicative of crystallinity but possibly limiting bioavailability .
  • ’s chlorine and fused ring system could enhance target affinity but may pose challenges in drug formulation due to high molecular weight (~508 g/mol) .
  • The target compound’s design optimizes a balance between lipophilicity, steric effects, and metabolic stability, warranting further in vitro evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.